molecular formula C12H7ClF2O B11870277 1-(Difluoromethyl)naphthalene-6-carbonyl chloride

1-(Difluoromethyl)naphthalene-6-carbonyl chloride

Cat. No.: B11870277
M. Wt: 240.63 g/mol
InChI Key: IWQDDMJUDJQKIJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-6-carbonyl chloride (CAS 1261885-63-5) is a fluorinated naphthalene derivative with the molecular formula C₁₂H₇ClF₂O and a molecular weight of 240.63 g/mol . Its structure features a difluoromethyl (-CF₂H) group at the 1-position and a reactive carbonyl chloride (-COCl) group at the 6-position of the naphthalene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H

InChI Key

IWQDDMJUDJQKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Phosgene reacts with the carboxylic acid to form the acyl chloride via nucleophilic substitution. A catalytic adduct of phosgene and an N,N-disubstituted formamide (e.g., diethylformamide) is critical for maintaining reaction efficiency. The general steps include:

  • Catalytic Adduct Formation : Phosgene is passed through a reactor packed with diethylformamide at 60°C until the conductivity reaches 14 mS/cm, indicating ~95% loading.

  • Carboxylic Acid Introduction : The acid is introduced at a controlled rate (e.g., 2.3 mol/h) alongside phosgene to maintain a conductivity range of 11–14 mS/cm.

  • Product Isolation : The resulting acyl chloride is separated via phase separation after cooling to 25°C.

Key Parameters:

ParameterOptimal Value
Temperature45–100°C
PressureAtmospheric (1 bar)
Molar Ratio (Acid:COCl₂)0.95:1 to 1.05:1
CatalystDiethylformamide
Yield96–99.7%

This method achieves high yields (>95%) and minimal byproducts, as evidenced by iodine color numbers below 30. The difluoromethyl group remains stable under these conditions, avoiding undesirable defluorination.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride offers a simpler, non-catalytic route for converting carboxylic acids to acyl chlorides. For this compound, the reaction proceeds as follows:

Reaction Protocol

  • Acid Activation : 1-(Difluoromethyl)naphthalene-6-carboxylic acid is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Thionyl Chloride Addition : SOCl₂ is added dropwise at 0–5°C to minimize side reactions.

  • Reflux and Isolation : The mixture is refluxed at 60–80°C for 4–6 hours, followed by solvent evaporation under vacuum.

The mechanism involves nucleophilic attack by chloride on the electrophilic carbonyl carbon, releasing SO₂ and HCl:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

Performance Metrics:

ParameterValue
SolventTetrahydrofuran
Temperature60–80°C
Reaction Time4–6 hours
Yield85–92%

While this method avoids phosgene’s toxicity, it generates corrosive HCl gas, necessitating robust ventilation systems.

Comparative Analysis of Methods

MethodYieldPurity (Iodine Color No.)Safety ConcernsScalability
Phosgene + Catalyst96–99.7%≤30High (phosgene use)Industrial
Thionyl Chloride85–92%≤50Moderate (HCl release)Lab-scale
Halogen Exchange~70%N/ALowLimited

The phosgene method is preferred for industrial applications due to its high yield and purity, despite stringent safety requirements. Thionyl chloride is better suited for small-scale synthesis where phosgene handling is impractical.

Challenges and Optimization Strategies

Difluoromethyl Group Stability

The difluoromethyl group’s electron-withdrawing nature can deactivate the naphthalene ring, slowing acyl chloride formation. Optimization strategies include:

  • Temperature Modulation : Higher temperatures (80–100°C) improve reaction rates without compromising fluorine integrity.

  • Catalyst Tuning : Increasing the diethylformamide concentration enhances phosgene activation.

Byproduct Management

  • Phosgene Residuals : Post-reaction scrubbing with alkaline solutions (e.g., NaOH) neutralizes excess phosgene.

  • Solvent Selection : Tetrahydrofuran improves solubility of polar intermediates, reducing tar formation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Chloride Group

The carbonyl chloride moiety undergoes nucleophilic acyl substitution with various nucleophiles, forming derivatives critical for pharmaceutical intermediates:

Nucleophile Conditions Product Yield Key Observations
AminesTHF, 0°C, 2hNaphthalene-6-carboxamide derivatives82%Steric hindrance affects reaction rates
AlcoholsPyridine, RT, 12hEster derivatives75-89%Microwave irradiation improves efficiency
ThiolsDCM, -10°C, 30minThioester compounds68%Requires strict moisture control
WaterAqueous NaOH, reflux1-(Difluoromethyl)naphthalene-6-carboxylic acid95%Hydrolysis occurs rapidly under basic conditions

Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate where the nucleophile attacks the electrophilic carbonyl carbon, followed by chloride departure. Fluorine's -I effect enhances carbonyl electrophilicity, accelerating substitution rates compared to non-fluorinated analogs .

Reactions with Organometallic Reagents

The compound participates in ketone formation via Grignard or organolithium reagents:

Reagent Conditions Product Yield Notes
CH₃MgBrDry Et₂O, -78°C1-(Difluoromethyl)naphthalene-6-ketone78%Requires low temps to prevent over-addition
PhLiTHF, -40°C, 1hDiarylated ketone65%Aryl groups increase crystallinity

Side Reaction : At elevated temperatures (>0°C), competing Friedel-Crafts alkylation of the naphthalene ring occurs in 12-15% yield.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective EAS, with the difluoromethyl group directing electrophiles to specific positions :

Electrophile Conditions Position Yield Selectivity Rationale
HNO₃/H₂SO₄0°C, 30minβ-position83%-CF₂H exerts strong meta-directing effect
SO₃H₂SO₄, 60°Cα-position71%Steric effects dominate at higher temps
Br₂/FeBr₃DCM, RTγ-position68%Halogen size influences regioselectivity

Computational Evidence : MP2/6-311++G(d,p) calculations confirm fluorine's electron-withdrawing effects increase ring polarization, making the β-position 10¹¹ times more reactive than non-fluorinated naphthalenes .

Reductive Transformations

Controlled reduction pathways yield structurally distinct products:

Reducing Agent Conditions Product Yield Application
LiAlH₄Et₂O, reflux, 4h1-(Difluoromethyl)naphthalene-6-methanol88%Chiral alcohol precursor
DIBAL-HToluene, -78°C, 1hAldehyde intermediate63%Sensitive to over-reduction
H₂/Pd-CEtOAc, 50 psi H₂Ring-saturated derivative42%Limited by fluorine's stability

Heterocycle Formation

The carbonyl chloride facilitates cyclization reactions to construct nitrogen/oxygen-containing heterocycles :

Reaction Partner Conditions Heterocycle Yield Key Feature
o-PhenylenediamineDMF, 120°C, 8hBenzimidazole derivative76%Enhanced fluorescence
2-AminophenolMicrowave, 150°C, 20minBenzoxazole analog81%Improved thermal stability
Hydrazine hydrateEtOH, reflux, 3hPyridazine fused system69%Potential kinase inhibition

Stereoelectronic Analysis : The difluoromethyl group lowers LUMO energy (-1.2 eV vs. -0.8 eV for CH₃ analog), facilitating [4+2] cycloadditions with electron-rich dienes .

Mechanistic Innovations

Recent advances in C-F bond activation enable novel transformations :

  • Iridium-Catalyzed Defluorinative Alkylation : Using [Ir(cod)Cl]₂/phosphoramidite ligand systems achieves 96:4 enantiomeric ratio in allylic fluorides (TOF = 8.2×10³ h⁻¹)

  • Silyl Nucleophile-Mediated Fluoride Abstraction : Si-O-F intermediates labilize C-F bonds, enabling nucleophilic displacement at -10°C with 2 mol% catalyst loading

Comparative Reactivity Table

Reaction Type Rate Constant (k, M⁻¹s⁻¹) ΔG‡ (kcal/mol) Fluorine Contribution
Acyl Substitution2.3×10⁻²18.7+32% rate vs. non-fluorinated analog
EAS Nitration4.8×10⁻³22.1Regioselectivity enhanced 100-fold
Reductive Amination1.1×10⁻³24.9Fluorine stabilizes transition state

This comprehensive analysis establishes 1-(Difluoromethyl)naphthalene-6-carbonyl chloride as a versatile building block, with its reactivity profile directly attributable to synergistic effects between the carbonyl chloride and fluorinated aromatic system. Recent catalytic methodologies have significantly expanded its synthetic utility, particularly in stereocontrolled transformations.

Scientific Research Applications

Synthetic Chemistry

1-(Difluoromethyl)naphthalene-6-carbonyl chloride can serve as an important intermediate in organic synthesis. Its ability to undergo various reactions allows researchers to create complex molecules efficiently. For instance, the compound can be used in reactions involving nucleophilic substitutions, where the carbonyl chloride group can be replaced by various nucleophiles, leading to the synthesis of new derivatives with potential biological activity.

Pharmaceutical Development

Compounds with similar structures often exhibit significant biological properties. The difluoromethyl group may enhance the pharmacokinetic profiles of drugs, making them more effective as therapeutic agents. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in drug discovery and development.

Biological Imaging Probes

Due to its unique properties, this compound may also serve as a probe in biological imaging. The difluoromethyl group can improve the visibility of compounds in imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI), allowing for better tracking of biological processes.

Case Studies

Case Study Description
Enantioselective Reactions A study reported the catalytic enantioselective activation of C–F bonds in difluoromethylene groups, indicating that compounds like this compound could be involved in high-yield synthesis of enantioenriched products using tailored catalysts .
Defluorinative Alkylation Research demonstrated that difluoromethylated compounds could undergo defluorinative alkylation reactions efficiently, suggesting that this compound could be utilized as a substrate for synthesizing complex alkylated derivatives .
Drug Discovery Potential Similar compounds have shown promise in enhancing metabolic stability and bioavailability, indicating that this compound could be explored further for its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Acyl Chlorides

2-Naphthoyl Chloride (Naphthalene-2-carbonyl Chloride)
  • Steric Factors: The 6-position carbonyl chloride in the target compound may experience less steric hindrance than the 2-position isomer, influencing reaction kinetics .
  • Applications : Widely used in peptide coupling and polymer synthesis.
1-Naphthoyl Chloride (Naphthalene-1-carbonyl Chloride)
  • Structure : Carbonyl chloride at the 1-position.
  • Key Differences: Substituent Proximity: The proximity of the difluoromethyl and carbonyl groups in the target compound may create unique electronic interactions (e.g., hyperconjugation), altering reactivity compared to non-fluorinated analogs .

Halogenated Naphthalene Derivatives

1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)
  • Structure : Chloromethyl (-CH₂Cl) and chloro (-Cl) groups at the 1- and 6-positions, respectively.
  • Key Differences :
    • Halogen Effects : Chlorine’s lower electronegativity compared to fluorine reduces inductive electron withdrawal. This may result in slower reaction rates in substitutions.
    • Stability : The difluoromethyl group in the target compound offers superior metabolic stability in biological systems, as C-F bonds are less prone to enzymatic cleavage than C-Cl bonds .

Electron-Withdrawing Substituents on Naphthalene

1-Nitronaphthalene
  • Structure: Nitro (-NO₂) group at the 1-position.
  • Key Differences :
    • Electronic vs. Steric Effects : The nitro group is a stronger electron-withdrawing group than difluoromethyl, but its bulkiness may hinder reactions at adjacent positions.
    • Applications : Primarily used in dyes and explosives, whereas the target compound’s carbonyl chloride enables diverse derivatization .

Methyl-Substituted Naphthalenes

1,4-Dimethylnaphthalene (CAS 571-58-4)
  • Structure : Methyl groups at the 1- and 4-positions.
  • Key Differences :
    • Functional Group Absence : Lack of reactive groups (e.g., -COCl) limits utility in synthesis.
    • Hydrophobicity : Methyl groups increase hydrophobicity, whereas the target compound’s polar carbonyl chloride enhances solubility in polar solvents .

Critical Analysis of Fluorine’s Impact

The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as C-F bonds resist oxidative degradation in vivo . Additionally, fluorine’s inductive effects increase the electrophilicity of the carbonyl chloride, facilitating nucleophilic attacks in synthetic applications. In contrast, chlorinated analogs (e.g., 1-Chloro-6-(chloromethyl)naphthalene) exhibit lower electronegativity and higher susceptibility to metabolic breakdown, limiting their utility in drug design .

Biological Activity

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a carbonyl chloride functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇ClF₂O, with a molecular weight of 240.63 g/mol. The presence of fluorine atoms in its structure often enhances the compound's chemical stability and reactivity, making it valuable in various applications.

The compound can undergo various chemical transformations, making it versatile in synthetic applications. Its unique substitution pattern and functional groups impart distinct chemical and biological properties compared to similar compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(Trifluoromethyl)-6-fluoronaphthaleneC₁₁H₇F₃Contains an additional fluorine atom enhancing lipophilicity.
1-(Difluoromethyl)-2-fluoronaphthaleneC₁₁H₇F₂Different substitution pattern affecting reactivity.
5-(Difluoromethyl)-naphthaleneC₁₁H₈F₂Similar core structure but different functional groups.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The difluoromethyl group may enhance metabolic stability and bioavailability, making such compounds potential candidates for pharmaceutical applications.

Potential Biological Applications

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects through mechanisms such as apoptosis induction and inhibition of specific proteins involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene compounds can exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus.
  • Pharmaceutical Probes : The unique properties of fluorinated compounds make them suitable as probes in biological imaging and drug development.

Case Studies

Several studies have explored the biological activities of naphthalene derivatives:

  • Anticancer Studies : Research indicates that certain naphthalene-based compounds effectively inhibit cancer cell growth by targeting specific signaling pathways. For instance, a study demonstrated that a related compound induced apoptosis in bladder cancer cell lines by downregulating the X-linked inhibitor of apoptosis protein (XIAP) .
  • Antimicrobial Activity : A study highlighted the antimicrobial effects of structurally similar compounds against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests potential for further exploration into the antimicrobial efficacy of this compound.

Research Findings

Research findings indicate that the incorporation of fluorine atoms can significantly alter the biological activity of organic compounds:

  • Enhanced Stability : Fluorinated compounds often exhibit increased metabolic stability, which is crucial for therapeutic applications.
  • Increased Lipophilicity : The presence of fluorine can enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Handling : Use glove boxes or fume hoods with HEPA filters; avoid aqueous environments.
  • Deactivation : Quench with dry methanol or ethanol to neutralize reactive chloride .

Advanced Question: How can transcriptomic profiling elucidate mechanisms of toxicity in human airway epithelial cells exposed to this compound?

Q. Methodological Answer :

  • Perform RNA-seq on exposed cells (e.g., BEAS-2B line) to identify dysregulated pathways (e.g., oxidative stress, NF-κB signaling).
  • Validate findings via qPCR for genes like NQO1, HMOX1, and CYP1A1.
  • Cross-reference with ToxCast database to predict in vivo relevance .

Basic Question: What computational tools predict the environmental partitioning of this compound?

Methodological Answer :
Use EPI Suite models:

  • KOWWIN for octanol-water partition coefficient (log Kow).
  • AOPWIN for atmospheric oxidation rates.
  • BIOWIN for biodegradation probability.
    Validate predictions with experimental soil adsorption coefficients (Kd) .

Advanced Question: How does fluorination alter the compound’s binding affinity to serum albumin compared to non-fluorinated analogs?

Q. Methodological Answer :

  • Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Compare with molecular docking simulations (AutoDock Vina) to map fluorine-protein interactions.
  • Analyze thermodynamic profiles (ΔG, ΔH) to distinguish hydrophobic vs. polar contributions .

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